3-[(4-methylphenyl)amino]-1-phenyl-2,5-pyrrolidinedione
Description
3-[(4-Methylphenyl)amino]-1-phenyl-2,5-pyrrolidinedione is a pyrrolidinedione derivative characterized by a diketone pyrrolidine core substituted at the 1-position with a phenyl group and at the 3-position with a 4-methylphenylamino moiety. The compound’s molecular formula is inferred as C₁₇H₁₆N₂O₂, with a calculated molecular weight of 296.33 g/mol.
Properties
IUPAC Name |
3-(4-methylanilino)-1-phenylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12-7-9-13(10-8-12)18-15-11-16(20)19(17(15)21)14-5-3-2-4-6-14/h2-10,15,18H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEYKCADPBAJLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101206937 | |
| Record name | 3-[(4-Methylphenyl)amino]-1-phenyl-2,5-pyrrolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101206937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37910-32-0 | |
| Record name | 3-[(4-Methylphenyl)amino]-1-phenyl-2,5-pyrrolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37910-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(4-Methylphenyl)amino]-1-phenyl-2,5-pyrrolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101206937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-[(4-methylphenyl)amino]-1-phenyl-2,5-pyrrolidinedione, also known as a pyrrolidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound's structural features suggest a promising profile for various therapeutic applications, particularly in oncology and anti-inflammatory treatments. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in cellular models, and potential therapeutic implications.
- IUPAC Name : 3-[(4-methylphenyl)amino]-1-phenylpyrrolidine-2,5-dione
- Molecular Formula : C17H16N2O
- Molecular Weight : 280 Da
- CAS Number : 37910-32-0
The biological activity of this compound is primarily attributed to its interaction with specific cellular pathways:
- Inhibition of Cell Proliferation : Studies have shown that this compound can significantly inhibit the proliferation of various cancer cell lines. For example, it demonstrated a potent effect on metastatic colorectal cancer cells (SW620), reducing cellular viability and inducing apoptosis by causing cell cycle arrest in the G0/G1 phase .
- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. In vitro assays indicated that it could inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) .
- CCR5 Modulation : Recent research highlights its role in modulating CCR5 expression, which is crucial for HIV entry into host cells and is implicated in cancer metastasis. The compound was found to decrease CCR5 expression and migration in treated cells .
Efficacy in Cellular Models
The following table summarizes key findings from studies assessing the biological activity of this compound:
Case Study 1: Colorectal Cancer
In a study focused on colorectal cancer treatment, this compound was tested against SW620 cells. The results indicated a significant reduction in cell viability with IC50 values demonstrating enhanced potency compared to existing treatments like Maraviroc (MVC). The mechanism involved apoptosis and cell cycle arrest.
Case Study 2: Anti-inflammatory Activity
Another investigation involved assessing the anti-inflammatory effects of the compound on PBMCs stimulated with lipopolysaccharides (LPS). The compound effectively inhibited cytokine production at varying concentrations, showcasing its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Lipophilicity : The 4-methylphenyl group in the target compound contributes to moderate lipophilicity, whereas chlorine (in ) and fluorine (in ) introduce polar halogen bonds, altering solubility and membrane permeability.
- Steric Effects : Bulky substituents like benzyl () or cyclopropylmethyl () may hinder interactions with flat binding sites but enhance selectivity for specific targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
